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Introduction
Amphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in

the human body, leading to the formation of various metabolites. While the primary metabolic

routes involve aromatic hydroxylation and oxidative deamination, a minor but significant

pathway is aliphatic hydroxylation at the β-carbon of the side chain. This process results in the

formation of norephedrine isomers, including norpseudoephedrine. This technical guide

provides a comprehensive overview of norpseudoephedrine as a metabolite of amphetamine,

focusing on the metabolic pathway, quantitative data, experimental protocols for its study, and

its physiological relevance.

Metabolic Pathway of Amphetamine to
Norpseudoephedrine
The biotransformation of amphetamine to norpseudoephedrine is a stereoselective enzymatic

process. The key enzyme responsible for the β-hydroxylation of amphetamine is Dopamine β-

hydroxylase (DBH). This enzyme is primarily found in the synaptic vesicles of noradrenergic

neurons.

The metabolism exhibits a high degree of stereospecificity. Specifically, it is the (S)-(+)-

enantiomer of amphetamine that serves as a substrate for DBH, leading to the formation of
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(1R,2S)-norephedrine. It is important to note that (1S,2S)-(+)-norpseudoephedrine (also

known as cathine) is a diastereomer of (1R,2S)-norephedrine. While both are metabolites, the

formation from (S)-amphetamine primarily yields the norephedrine stereoisomer. However, due

to the complexities of in vivo metabolism and the potential for other enzymatic pathways,

norpseudoephedrine is also detected as a metabolite.[1] (R)-(-)-amphetamine is not a

substrate for this β-hydroxylation reaction.[1]

The following diagram illustrates the primary metabolic pathways of amphetamine, highlighting

the formation of norpseudoephedrine.
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Caption: Metabolic pathways of (S)-amphetamine.

Quantitative Data
The formation of norpseudoephedrine from amphetamine is a minor metabolic pathway. The

majority of an amphetamine dose is either excreted unchanged or metabolized via aromatic

hydroxylation and oxidative deamination. The table below summarizes the available

quantitative data regarding the metabolism of amphetamine to its hydroxylated metabolites and

the pharmacokinetics of the parent drug and norpseudoephedrine.
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Parameter Value Species Matrix Reference

Metabolite

Concentration

Relative (1R,2S)-

Norephedrine

Concentration to

(S)-

Amphetamine

Up to 5.4%

(mean 0.9%,

median 0.7%)

Human Serum [1]

Maximum

(1R,2S)-

Norephedrine

Concentration

7.2 ng/mL Human Serum [1]

Median (1R,2S)-

Norephedrine

Concentration

1.0 ng/mL Human Serum [1]

Pharmacokinetic

s

Amphetamine

Salts Half-Life
10–13 hours Human Plasma [2]

Dextroamphetam

ine Half-Life
12 hours Human Plasma [2]

Norpseudoephed

rine (Cathine)

Elimination Half-

Life

1.8–8.6 hours Human Plasma [3]

Urinary Excretion

Unchanged

Amphetamine

35-44% of dose

in 24h
Human Urine [4]

Norephedrine

(total)
2.2-2.6% of dose Human Urine [5]
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Physiological Effects of Norpseudoephedrine
(Cathine)
Norpseudoephedrine, also known as cathine, is a psychoactive substance with stimulant

properties. It is found naturally in the khat plant (Catha edulis). As a metabolite of

amphetamine, its formation may contribute to the overall pharmacological profile of the parent

drug, particularly with prolonged use.

The primary mechanism of action of norpseudoephedrine is the release of norepinephrine

and, to a lesser extent, dopamine.[6] It has been shown to act as an appetite suppressant and

can increase locomotor activity.[7][8] The EC50 values for norepinephrine and dopamine

release are reported to be 30 nM and 294 nM, respectively, indicating a preference for

norepinephrine systems.[6]

Experimental Protocols
The identification and quantification of norpseudoephedrine as a metabolite of amphetamine

require sophisticated analytical techniques. Below are detailed methodologies for key

experiments.

In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure to study the metabolism of amphetamine to

norpseudoephedrine in a controlled in vitro environment.

Objective: To determine the formation of norpseudoephedrine from amphetamine using

human liver microsomes.

Materials:

Amphetamine sulfate

Pooled human liver microsomes (HLMs)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)
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Phosphate buffer (100 mM, pH 7.4)

Magnesium chloride (MgCl₂)

Acetonitrile (ACN) with an internal standard (e.g., deuterated amphetamine) for quenching

96-well plates

Incubator/shaker

Procedure:

Preparation of Reagents:

Prepare a stock solution of amphetamine in a suitable solvent (e.g., water or methanol).

Prepare a working solution of amphetamine in phosphate buffer.

Prepare the NADPH regenerating system according to the manufacturer's instructions.

Thaw the human liver microsomes on ice.

Incubation:

In a 96-well plate, add the following in order: phosphate buffer, MgCl₂, amphetamine

working solution, and the human liver microsome suspension.

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to allow for temperature

equilibration.

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

Incubate the reaction mixture at 37°C with continuous shaking for various time points (e.g.,

0, 15, 30, 60, 120 minutes).

Reaction Quenching:

At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile

containing the internal standard.
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Sample Processing:

Centrifuge the plate at 4°C to precipitate the microsomal proteins.

Transfer the supernatant to a new 96-well plate for analysis.

LC-MS/MS Analysis:

Analyze the samples using a validated LC-MS/MS method for the quantification of

amphetamine and norpseudoephedrine.
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Caption: In vitro metabolism experimental workflow.
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Gas Chromatography-Mass Spectrometry (GC-MS) for
Chiral Analysis
This protocol describes a method for the chiral analysis of amphetamine and its metabolites in

biological samples.

Objective: To separate and quantify the enantiomers of amphetamine and

norpseudoephedrine in a urine or plasma sample.

Procedure:

Sample Preparation (Solid-Phase Extraction - SPE):

Acidify the biological sample (e.g., 1 mL of urine) with a suitable acid (e.g., formic acid).

Condition a mixed-mode cation exchange SPE cartridge.

Load the acidified sample onto the cartridge.

Wash the cartridge with deionized water and then with a low-percentage organic solvent

(e.g., methanol).

Elute the analytes with a basic organic solvent mixture (e.g., ethyl

acetate:methanol:ammonium hydroxide).

Derivatization:

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in a suitable solvent.

Add a chiral derivatizing agent such as N-trifluoroacetyl-L-prolyl chloride (TFAPC) or (S)-

N-(heptafluorobutyryl)-prolyl chloride.

Heat the mixture to facilitate the derivatization reaction.

GC-MS Analysis:
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GC Column: Use a non-chiral capillary column (e.g., a 5% phenyl-methylpolysiloxane

phase like DB-5ms or HP-5ms).

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample in splitless mode.

Oven Temperature Program:

Initial temperature: e.g., 100°C, hold for 1 minute.

Ramp: Increase to 280°C at a rate of 15-20°C/minute.

Final hold: Hold at 280°C for 5 minutes.

Mass Spectrometry:

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced

sensitivity and selectivity.

Monitor characteristic ions for the derivatized enantiomers of amphetamine and

norpseudoephedrine.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for Chiral Analysis
This protocol provides an alternative to GC-MS, often with simpler sample preparation.

Objective: To separate and quantify the enantiomers of amphetamine and

norpseudoephedrine using LC-MS/MS.

Procedure:

Sample Preparation (Protein Precipitation for Plasma/Serum):

To the plasma or serum sample, add 3 volumes of ice-cold acetonitrile containing an

internal standard.

Vortex vigorously to precipitate proteins.
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Centrifuge to pellet the precipitated proteins.

Transfer the supernatant for analysis.

Chromatographic Separation:

LC Column: Use a chiral stationary phase column (e.g., a cyclodextrin-based or

polysaccharide-based column) or perform pre-column derivatization with a chiral reagent

followed by separation on a standard C18 column.

Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g.,

methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) is

typically used.

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

Mass Spectrometry Detection:

Ionization: Use electrospray ionization (ESI) in positive ion mode.

Analysis Mode: Operate the tandem mass spectrometer in Multiple Reaction Monitoring

(MRM) mode.

MRM Transitions: Select specific precursor-to-product ion transitions for each enantiomer

of amphetamine and norpseudoephedrine to ensure high selectivity and sensitivity.

Conclusion
Norpseudoephedrine is a recognized, albeit minor, metabolite of amphetamine, formed

through a stereoselective β-hydroxylation reaction catalyzed by dopamine β-hydroxylase. Its

formation from the (S)-enantiomer of amphetamine highlights the complexity of amphetamine's

metabolic fate. While present in lower concentrations compared to other metabolites, its own

psychoactive properties may contribute to the overall pharmacological effects of amphetamine,

particularly under conditions of chronic use. The detailed experimental protocols provided in

this guide offer a framework for researchers to further investigate the quantitative aspects and

clinical significance of this metabolic pathway. Future research should aim to more precisely
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quantify the conversion rates of amphetamine to norpseudoephedrine in different populations

and to fully elucidate the role of this metabolite in the long-term effects of amphetamine use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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